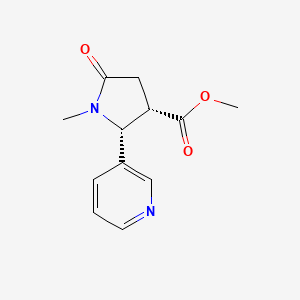
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4
Descripción general
Descripción
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is a deuterated derivative of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroethanol and 4-nitroaniline.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as sodium hydroxide.
Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents.
Industrial Production Methods
Industrial production methods for deuterated compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of ethers or other substituted derivatives.
Reduction: Formation of 2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide-d4.
Oxidation: Formation of oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the biological context and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide: The non-deuterated version of the compound.
2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide: A reduced derivative.
2-(2-Chloroethoxy)-N-(4-methylphenyl)acetamide: A methyl-substituted analogue.
Uniqueness
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is unique due to the presence of deuterium, which makes it valuable for studying reaction mechanisms and metabolic pathways with greater precision.
Propiedades
IUPAC Name |
2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJJSPBOFBPXIM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)

![[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,cis-(9CI)](/img/new.no-structure.jpg)


![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)


![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)

